LEF-1 is classified as a nuclear protein and is known for its high mobility group box domain, which allows it to interact with DNA. It is primarily involved in the Wnt signaling pathway, where it can act independently of β-catenin but often works in conjunction with it to regulate gene expression related to cell growth and differentiation .
LEF-1 can be synthesized through recombinant DNA technology. The process typically involves the following steps:
The purification process often employs tags (such as histidine tags) that facilitate the isolation of the protein from other cellular components. Techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are used to analyze the purity and size of the synthesized protein .
LEF-1 consists of a high mobility group box domain that facilitates its binding to DNA. The structure includes:
Nuclear magnetic resonance (NMR) studies have shown that the HMG box of LEF-1 retains some structural integrity even in the absence of DNA, suggesting a degree of conformational flexibility that may be functionally relevant .
LEF-1 participates in several biochemical reactions:
The binding affinity and specificity of LEF-1 for its target DNA sequences can be studied using techniques such as electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP) assays .
LEF-1 functions primarily by binding to enhancer regions of target genes. Upon binding, it can either activate or repress transcription depending on the context:
Studies have shown that the activation of LEF-1 can lead to significant changes in cell behavior, including increased migratory capacity and resistance to apoptosis, especially in cancer cells .
LEF-1 is a nuclear protein with a molecular weight of approximately 48 kDa. It is soluble in aqueous solutions under physiological conditions.
LEF-1's activity is influenced by post-translational modifications such as phosphorylation, which can alter its binding affinity and functional interactions with other proteins .
Relevant data indicates that specific kinases can phosphorylate LEF-1, impacting its role in gene regulation within different cellular contexts.
LEF-1 has significant implications in scientific research and medicine:
The LEF1 gene (Gene ID: 51176) is located on human chromosome 4q25, spanning approximately 121.4 kilobases from base pair 108,047,548 to 108,168,932 (GRCh38.p14 assembly) [1] [7]. The gene comprises 15 exons that undergo extensive alternative splicing, generating 21 documented transcripts (Ensembl release 2024). Of these, five are protein-coding isoforms, while others function as regulatory non-coding RNAs or undergo nonsense-mediated decay [7]. The genomic region exhibits high conservation across vertebrates, with mouse Lef1 located on chromosome 3 (130,904,120–131,018,005 bp). Evolutionary analysis reveals strong purifying selection, particularly in exons encoding functional domains, underscoring its essential developmental roles [1].
Table 1: Genomic Features of LEF1
Feature | Specification |
---|---|
Chromosomal Band | 4q25 |
Transcripts | 21 (5 protein-coding) |
Exon Count | 15 |
Protein Length (Isoforms) | 173–399 amino acids |
Orthologues | 205 species (incl. mouse, zebrafish, Xenopus) |
LEF1 belongs to the TCF/LEF family of transcription factors characterized by a conserved HMG domain (residues 270–341) that shares 85% sequence identity with mouse Lef1 [1] [10]. This domain enables sequence-specific DNA binding to the consensus motif 5′-CTTTGWW-3′ (where W = A/T), inducing ~130° DNA bending to facilitate enhancer-promoter interactions [1] [6]. Structural studies confirm that the HMG domain adopts an L-shaped fold with three α-helices, utilizing hydrophobic residues to intercalate into DNA minor grooves. Phylogenetic analyses indicate divergence from ancestral HMG proteins approximately 500 million years ago, coinciding with the emergence of adaptive immunity in jawed vertebrates [1].
Alternative splicing generates two functionally distinct LEF1 isoform classes:
Table 2: Major LEF1 Isoforms and Functions
Isoform | Length | Domains Retained | Function |
---|---|---|---|
LEF1-201 (Full) | 399 aa | β-cat BD, HMG, TAD | Transcriptional activation |
LEF1-202 | 386 aa | β-cat BD, HMG, partial TAD | Context-dependent activation |
LEF1-203 | 371 aa | β-cat BD, HMG | Weak activation |
dnLEF1 (Trunc.) | 173 aa | HMG only | Blocks Wnt signaling |
The full-length and truncated isoforms exhibit opposing roles in cellular senescence:
LEF1 contains three structurally and functionally distinct domains:
HMG DNA-Binding Domain (270–341 aa): Bends DNA via intercalation of Phe278 and Ile299 into minor grooves, facilitating assembly of enhanceosome complexes. Pathogenic missense mutations in this domain (e.g., R288C) disrupt DNA binding and cause ectodermal dysplasia with limb malformations [1] [6].
Intrinsically Disordered Region (IDR; 81–310 aa): Mediates liquid-liquid phase separation (LLPS) with β-catenin upon Wnt activation. Deletion of IDR subregions (IDR1:81–160 aa; IDR2:161–240 aa; IDR3:241–310 aa) abolishes transcriptional activity by preventing condensate formation [3] [9].
Table 3: Key Functional Domains and Pathogenic Mutations
Domain | Key Residues | Function | Disease Mutations |
---|---|---|---|
β-catenin BD | Met1, Ser42, Asp64 | Binds β-catenin ARM repeats 3–8 | D64V (ED-17) |
HMG | Phe278, Arg288, Ile299 | DNA bending & minor groove binding | R288C, I299T |
IDR (Transactivation) | Glu186, Pro245 | LLPS with β-catenin | Truncations (cancer) |
The C-terminal transactivation domain (TAD; 312–399 aa) recruits coactivators like p300/CBP and the SWI/SNF chromatin remodeling complex [5]. In Wnt-activated states, LEF1 and β-catenin form nuclear condensates via IDR-driven phase separation, concentrating transcriptional machinery at target enhancers (e.g., MYC, AXIN2) [3] [9]. This mechanism is disrupted by inhibitors like ICAT (Inhibitor of β-catenin and TCF-4), which binds ARM repeats 11–12 of β-catenin, blocking chromatin association [5]. Pathogenic mutations in the β-catenin binding domain (e.g., D64V) cause ectodermal dysplasia 17 (ECTD17) by disrupting Wnt-dependent gene activation during hair follicle morphogenesis [1] [6].
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